4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by an allyl group at the N4 position, a substituted phenoxymethyl group at C5, and a thiol functional group at C2. Its structure confers unique physicochemical and biological properties. Notably, furfuryl derivatives of this compound have been investigated for their ability to target the epidermal growth factor receptor (EGFR) in cancer cells. These derivatives bind weakly to EGFR’s catalytic and allosteric sites, inducing receptor degradation and cancer cell detachment .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)10-19-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRINFDGDVFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358836 | |
| Record name | 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-43-9 | |
| Record name | 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-isopropylphenol with allyl bromide to form 4-allyl-4-isopropylphenol. This intermediate is then reacted with 1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. A study demonstrated that 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol showed significant inhibition against Candida species and other fungi, making it a candidate for developing new antifungal agents .
Anticancer Properties
There is emerging evidence suggesting that triazole compounds can inhibit cancer cell proliferation. Specific studies have highlighted the ability of this compound to induce apoptosis in certain cancer cell lines, such as breast and lung cancer cells. The mechanism involves disrupting cellular signaling pathways associated with tumor growth .
Fungicides
The compound has been explored for its potential as a fungicide in agricultural settings. Its efficacy against plant pathogenic fungi suggests it could be developed into a commercial fungicide. Field trials have shown that formulations containing this compound can reduce fungal infections in crops significantly .
Plant Growth Regulation
Research indicates that triazole compounds can also act as plant growth regulators. They can influence various physiological processes in plants, including root development and flowering time. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stressors .
Data Tables
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, the antifungal activity of this compound was tested against various strains of Candida. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents, suggesting its potential as an effective treatment option for fungal infections .
Case Study 2: Agricultural Application
Field trials conducted on tomato plants treated with formulations containing this compound demonstrated a reduction in blight incidence by up to 70%. This success highlights its potential as an environmentally friendly alternative to conventional fungicides .
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Substituent-Driven Pharmacological Diversity
Triazole-3-thiol derivatives exhibit diverse bioactivities depending on substituent patterns:
- Antibacterial Agents: Compounds like 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) and its methyl disulfide derivative (13) demonstrated potent antibacterial activity against Staphylococcus aureus (MIC = 4–8 µg/mL) .
- Anticancer Agents : The target compound’s furfuryl derivatives weakly inhibit EGFR tyrosine kinase (IC50 > 50 µM) but promote receptor degradation, contrasting with conventional kinase inhibitors .
- Antioxidants: Electron-donating groups (e.g., -NH2 in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)) enhance free radical scavenging (DPPH• IC50 = 28 µM), while electron-withdrawing groups reduce activity .
- CNS Agents: Hybrids like 4-([5-amino-1,3,4-thiadiazol-2-yl)methyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (8a) showed anticonvulsant activity (MES ED50 = 32 mg/kg) .
Key Insight: The allyl and isopropylphenoxymethyl groups in the target compound direct its anticancer mechanism, whereas substituents like benzylthio or thiadiazole moieties shift activity toward antibacterial or CNS applications.
Structural Analogues and Substituent Effects
Substituent Impact :
- Phenoxy Groups: Bulky substituents (e.g., tert-butyl in ) may hinder binding to biological targets compared to the isopropyl group.
- Halogenation : Chloro-substituted analogs (e.g., ) could enhance toxicity or alter lipophilicity.
- Electron-Donating Groups: Amino or thiol groups improve antioxidant capacity , absent in the target compound.
Pharmacological and Mechanistic Insights
- Antibacterial vs.
- Antioxidant Potential: While lacking electron-donating groups, the thiol moiety in the target compound may still scavenge radicals, though less effectively than amino-substituted analogs .
Biological Activity
4-Allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 667414-43-9) is a synthetic compound belonging to the class of triazole derivatives. The compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is . Key physical properties include:
- Molecular Weight : 289.3959 g/mol
- Melting Point : 190.4 °C
- Density : 1.15 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antifungal Activity : Triazole compounds are known for their antifungal properties, often acting by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism disrupts cell membrane integrity, leading to cell death.
- Antioxidant Properties : The thiol group in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that triazole derivatives can inhibit specific enzymes involved in metabolic pathways, which may be relevant for both therapeutic and agricultural applications.
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Antifungal | Effective against Candida albicans | |
| Antioxidant | Scavenges free radicals in vitro | |
| Enzyme Inhibition | Inhibits certain cytochrome P450 enzymes |
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives, including this compound, demonstrated significant antifungal activity against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Case Study 2: Antioxidant Activity
In vitro assays revealed that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a potential protective role against oxidative damage.
Case Study 3: Agricultural Application
Research has shown that triazole compounds can be used as fungicides in agriculture. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops while promoting growth.
Research Findings
Recent studies have focused on enhancing the efficacy of this compound through structural modifications. For instance:
- Modifications to the isopropyl group have been explored to improve solubility and bioavailability.
- Combination therapies with other antifungal agents have shown synergistic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
